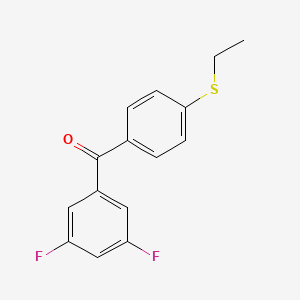

3,5-Difluoro-4'-(ethylthio)benzophenone

描述

3,5-Difluoro-4’-(ethylthio)benzophenone is an organic compound with the molecular formula C15H12F2OS and a molecular weight of 278.32 g/mol . It is characterized by the presence of two fluorine atoms and an ethylthio group attached to a benzophenone core. This compound is primarily used in research and development, particularly in the fields of chemistry and proteomics .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4’-(ethylthio)benzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 4-ethylthiophenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

While specific industrial production methods for 3,5-Difluoro-4’-(ethylthio)benzophenone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3,5-Difluoro-4’-(ethylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form corresponding alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted benzophenone derivatives.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

3,5-Difluoro-4'-(ethylthio)benzophenone serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. This versatility is essential for developing new compounds with desired properties.

Synthetic Routes

The synthesis typically involves the reaction of 3,5-difluorobenzoyl chloride with ethylthiophenol under basic conditions. This method facilitates high yields and purity of the product, making it suitable for both laboratory and industrial applications.

Biological Research

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit promising pharmacological properties. Research indicates potential applications in drug discovery and development, particularly as a precursor for synthesizing therapeutic agents targeting various diseases.

Mechanistic Studies

Understanding the mechanism of action is crucial for evaluating its therapeutic potential. The compound may interact with biological targets through covalent bonding, altering protein functions or activities. Ongoing studies aim to elucidate these interactions further.

Material Science

UV Absorption Properties

Due to its unique electronic configuration, this compound exhibits significant UV absorption characteristics. This property makes it suitable for use as a UV filter in coatings and plastics, enhancing their stability against UV degradation.

Photostability Enhancements

Incorporating this compound into materials can improve their photostability, which is particularly beneficial for products exposed to sunlight or other UV sources over extended periods.

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals due to its unique reactivity profile. It can serve as an intermediate in manufacturing agrochemicals and other industrial products.

Market Insights

According to market research reports, there is a growing demand for this compound across various regions, including North America, Europe, and Asia. The compound's applications in different sectors highlight its commercial viability.

作用机制

The mechanism of action of 3,5-Difluoro-4’-(ethylthio)benzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain biological targets. The ethylthio group also plays a role in modulating the compound’s chemical reactivity and biological activity .

相似化合物的比较

Similar Compounds

3,5-Difluorobenzophenone: Lacks the ethylthio group, resulting in different chemical and biological properties.

4’-Ethylthiobenzophenone: Does not contain fluorine atoms, affecting its reactivity and binding affinity.

3,5-Difluoro-4’-methylbenzophenone: Contains a methyl group instead of an ethylthio group, leading to variations in its chemical behavior.

Uniqueness

3,5-Difluoro-4’-(ethylthio)benzophenone is unique due to the combination of fluorine atoms and an ethylthio group, which imparts distinct chemical and biological properties. This combination enhances its reactivity, binding affinity, and selectivity, making it a valuable compound in various research applications .

生物活性

3,5-Difluoro-4'-(ethylthio)benzophenone (CAS No. 844885-23-0) is a synthetic compound belonging to the benzophenone family, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of two fluorine atoms and an ethylthio group attached to a benzophenone backbone. Its molecular formula is C15H14F2S, and it has a molecular weight of 284.34 g/mol.

Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and disrupting cellular redox homeostasis. This mechanism is crucial in protecting cells from oxidative stress, which can lead to various diseases.

Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against a range of bacterial strains. It interacts with bacterial membranes, increasing permeability and leading to cell lysis.

Antioxidant Effects

The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results demonstrated a dose-dependent scavenging activity.

| Concentration (μg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains, with the minimum inhibitory concentration (MIC) values recorded as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 256 |

| Pseudomonas aeruginosa | 400 |

| Escherichia coli | 200 |

These findings suggest that the compound can effectively inhibit bacterial growth, making it a potential candidate for further development in antimicrobial therapies.

Case Studies

- Antioxidant Study : In vitro studies demonstrated that this compound could protect against oxidative DNA damage by reducing reactive oxygen species (ROS) levels in cultured cells. The ability to chelate metal ions further enhances its protective effects against oxidative stress.

- Antimicrobial Study : A study involving Staphylococcus aureus showed that combining this compound with norfloxacin resulted in a synergistic effect, lowering the MIC from 287 μg/mL to 256 μg/mL. This indicates potential applications in enhancing antibiotic efficacy.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed and widely distributed throughout various tissues, including the brain. This distribution pattern suggests potential central nervous system effects and warrants further investigation into its pharmacological applications.

属性

IUPAC Name |

(3,5-difluorophenyl)-(4-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2OS/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUAJGFOFIFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374261 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-23-0 | |

| Record name | 3,5-Difluoro-4'-(ethylthio)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。